molecular formula C14H13N3O B2633245 4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one CAS No. 2470439-08-6

4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one

Cat. No. B2633245
CAS RN: 2470439-08-6
M. Wt: 239.278
InChI Key: RZSQQXFZOFLKCS-UHFFFAOYSA-N
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Description

“4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one” seems to be a complex organic compound. Similar compounds are often used as intermediates in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve nucleophilic and amidation reactions . Boronic acids and their derivatives are frequently used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR, IR, MS, and single crystal X-ray diffraction . Density functional theory (DFT) is often used to study the molecular electrostatic potential and frontier molecular orbitals of the compound .


Chemical Reactions Analysis

Boronic esters, which might be related to the compound , can undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, boronic acid compounds are known for their high stability, low toxicity, and high reactivity in various transformation processes .

Scientific Research Applications

Synthesis and Structural Analysis

Efficient Synthesis Techniques : Research has demonstrated efficient methodologies for synthesizing quinoxaline derivatives, including "4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one". These methods emphasize the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and materials with unique properties (Abbiati et al., 2002).

Crystal Structure Determination : Studies have focused on determining the crystal structures of related compounds to understand their molecular configurations and interactions. This knowledge is vital for drug design and the development of materials with specific functions (Ullah et al., 2015).

Biological Applications

Antitumor Activity : Certain quinoxaline derivatives have shown promise as anticancer agents. Research into compounds like "7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one" has revealed their potential to inhibit tumor growth and disrupt tumor vasculature, highlighting the therapeutic applications of quinoxaline derivatives in oncology (Cui et al., 2017).

Material Science Applications

Electrochemical and Photophysical Properties : Research into the electrochemical behavior and photophysical properties of quinoxaline derivatives has uncovered their potential applications in material science, particularly in developing new photoluminescent materials and electrochemical sensors (Gobetto et al., 2006).

Molecular Electronics and Fluorescence : Studies on the electronic structure and absorption spectra of quinoxaline derivatives have provided insights into their use in molecular electronics and as fluorescent probes. This research is crucial for developing new materials for electronic devices and fluorescent markers in biological research (Halim & Ibrahim, 2017).

Safety And Hazards

The safety and hazards of a compound depend on its specific properties. As an example, some compounds may cause skin irritation, serious eye damage, or respiratory irritation .

Future Directions

The future directions in the field of organic synthesis often involve the development of new synthetic methods and the discovery of new reactions .

properties

IUPAC Name

4-(2-methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-12(7-4-8-15-10)17-9-14(18)16-11-5-2-3-6-13(11)17/h2-8H,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSQQXFZOFLKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylpyridin-3-yl)-1,3-dihydroquinoxalin-2-one

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